molecular formula C17H23N3O2 B11185984 2-[(2-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

2-[(2-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11185984
M. Wt: 301.4 g/mol
InChI Key: OUHQEEFVCDQAAS-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group, a methyl group, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyaniline with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)amino-6-methyl-5-pentylpyrimidin-4(3H)-one.

    Reduction: Formation of 2-[(2-methoxyphenyl)amino]-6-methyl-5-pentyl-1,2,3,4-tetrahydropyrimidin-4(3H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
  • 2-[(2-chlorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
  • 2-[(2-methoxyphenyl)amino]-6-ethyl-5-pentylpyrimidin-4(3H)-one

Uniqueness

2-[(2-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pentyl chain can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-4-methyl-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H23N3O2/c1-4-5-6-9-13-12(2)18-17(20-16(13)21)19-14-10-7-8-11-15(14)22-3/h7-8,10-11H,4-6,9H2,1-3H3,(H2,18,19,20,21)

InChI Key

OUHQEEFVCDQAAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)NC2=CC=CC=C2OC)C

Origin of Product

United States

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